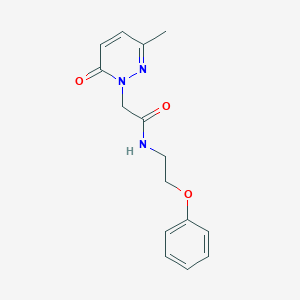
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, also known as MOPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MOPA belongs to the pyridazine family of compounds and has been shown to have promising properties as a research tool.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide' involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 2-phenoxyethylamine to form the corresponding amide. The carboxylic acid is first protected as a methyl ester, which is then converted to the acid chloride. The acid chloride is then reacted with 2-phenoxyethylamine to form the amide. The methyl ester protecting group is then removed to yield the final product.
Starting Materials
3-methyl-6-oxopyridazine-1(6H)-carboxylic acid, 2-phenoxyethylamine, Methyl chloroformate, Triethylamine, Methanol, Chloroform
Reaction
Step 1: Protection of carboxylic acid as methyl ester using methanol and HCl, Step 2: Conversion of methyl ester to acid chloride using thionyl chloride, Step 3: Reaction of acid chloride with 2-phenoxyethylamine in the presence of triethylamine to form the amide, Step 4: Removal of methyl ester protecting group using sodium hydroxide in methanol, Step 5: Purification of the final product using chloroform
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation.
Efectos Bioquímicos Y Fisiológicos
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the binding affinity of GABA to the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation. 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to have anticonvulsant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has several advantages as a research tool. It has a high affinity for the GABA-A receptor, making it a potent modulator of neuronal activity. It has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders. However, there are also some limitations to the use of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Direcciones Futuras
There are several future directions for the study of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide. One area of research is the development of new drugs based on the structure of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide for the treatment of anxiety and sleep disorders. Another area of research is the study of the mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide and its effects on neuronal activity. This could lead to a better understanding of the role of the GABA-A receptor in the regulation of neuronal activity and the development of new drugs for the treatment of neurological disorders. Finally, there is also the potential for the development of new synthetic methods for the production of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide and related compounds.
Aplicaciones Científicas De Investigación
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity. 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
Propiedades
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDWDFKCNWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

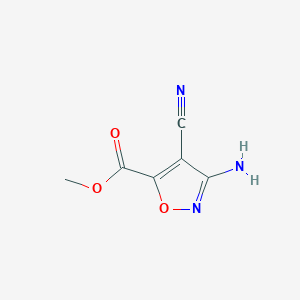
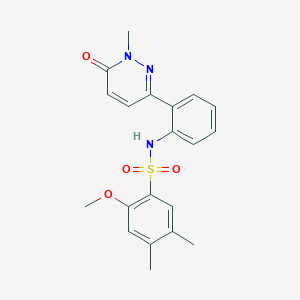
![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)
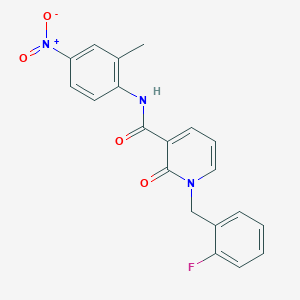
![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)

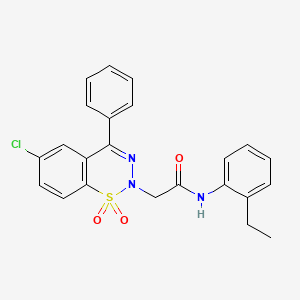
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)
![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)